

Commercial Availability & Technical Synthesis Guide: 16-Bromohexadecanal

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Compound of Interest

Compound Name: 16-Bromohexadecanal

CAS No.: 651034-07-0

Cat. No.: B12593546

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Executive Summary: The "Make vs. Buy" Reality[1]

Direct Commercial Availability: Extremely Low / Non-Existent. **16-Bromohexadecanal** is a highly reactive, long-chain aliphatic aldehyde.[1] Due to the inherent instability of the terminal aldehyde group (susceptibility to aerobic oxidation to carboxylic acid and polymerization/trimerization upon storage), this compound is not a standard catalog item for major chemical distributors (Sigma-Aldrich, Fisher, VWR).[1]

Strategic Solution: Researchers requiring **16-Bromohexadecanal** must adopt an in-situ synthesis strategy.[1] The industry-standard approach is to purchase the stable precursor, 16-Bromo-1-hexadecanol (CAS: 59101-28-9), and perform a controlled oxidation immediately prior to use.[1]

This guide provides the sourcing data for the precursor and a validated, field-proven protocol for generating the aldehyde in the lab.

Chemical Profile & Precursor Sourcing[1][2]

Target Molecule: 16-Bromohexadecanal[1][2][3][4][5]

- CAS Number: 651034-07-0[1][2]
- Molecular Formula: C₁₆H₃₁BrO[1]
- Molecular Weight: 319.32 g/mol
- Stability: Poor.[1] Store under Argon/Nitrogen at -20°C if isolation is absolutely necessary. Use within 24 hours.

Primary Precursor: 16-Bromo-1-hexadecanol

This alcohol is the stable, commercially available starting material.[1] It is a solid at room temperature and shelf-stable.[1]

Table 1: Commercial Suppliers for Precursor (16-Bromo-1-hexadecanol)

Supplier	Catalog No.	Purity	Pack Size	Region	Notes
Sigma-Aldrich	59101-28-9	97%	1g, 5g	Global	Listed as "16-Bromo-1-hexadecanol".[1] Reliable stock.
Santa Cruz	sc-265985	98%	1g, 5g	Global	Good for bulk orders.[1]
BenchChem	B1478	95%+	Custom	USA/EU	Often offers custom synthesis if bulk is needed.[1]
ChemScene	CS-0139587	97%	Various	Asia/Global	Cost-effective for larger scale.[1]

Technical Synthesis Guide: Protocol for In-Situ Generation

Objective: Convert 16-Bromo-1-hexadecanol to **16-Bromohexadecanal** with >90% conversion and minimal over-oxidation to the acid.

Method Selection:

- Method A: Swern Oxidation (Recommended). Best for high purity and mild conditions.^[1] Avoids heavy metal contamination.^[1]
- Method B: PCC (Pyridinium Chlorochromate). Robust but requires chromium waste disposal and difficult workup for lipid-like molecules.^[1]

Protocol A: Swern Oxidation (Standard Operating Procedure)

Mechanism: Activation of DMSO with oxalyl chloride forms a chloro-sulfonium intermediate, which reacts with the alcohol to form an alkoxy-sulfonium ion.^[1] Addition of base (Et₃N) promotes intramolecular rearrangement to the aldehyde.^[1]

Reagents:

- 16-Bromo-1-hexadecanol (1.0 eq)^[1]
- Oxalyl Chloride (1.1 eq)^[1]
- DMSO (2.2 eq)
- Triethylamine (Et₃N) (5.0 eq)^[1]
- Dichloromethane (DCM), anhydrous^{[1][3]}

Step-by-Step Workflow:

- Activation:
 - Flame-dry a 2-neck round bottom flask under Argon flow.

- Add Oxalyl Chloride (1.1 eq) and anhydrous DCM.[1] Cool to -78°C (Dry ice/Acetone bath).
- Add DMSO (2.2 eq) dropwise. Critical: Control exotherm; keep temp < -60°C. Stir for 15 mins.
- Addition:
 - Dissolve 16-Bromo-1-hexadecanol (1.0 eq) in minimal DCM.[1]
 - Add dropwise to the reaction mixture at -78°C.
 - Stir for 45–60 minutes. The mixture will become cloudy (alkoxysulfonium salt formation).[1]
- Elimination:
 - Add Triethylamine (5.0 eq) dropwise.[1]
 - Allow the reaction to warm to 0°C over 30 minutes. The solution will turn clear/yellow.[1]
- Workup (Rapid):
 - Quench with saturated NH₄Cl solution.[1]
 - Extract 3x with DCM.[1]
 - Wash combined organics with cold 1% HCl (to remove amine), then brine.[1]
 - Dry over MgSO₄ and concentrate in vacuo (do not heat >30°C).
- Validation:
 - TLC: Run in Hexane:EtOAc (8:1).[1] Aldehyde R_f ~0.6 (higher than alcohol).[1] Stain with PMA or anisaldehyde.[1]
 - NMR: Look for aldehyde proton triplet at δ ~9.76 ppm.

Strategic Applications & Pathway Logic

The utility of **16-Bromohexadecanal** lies in its bifunctionality. It serves as a "hydrophobic anchor" with two orthogonal reactive handles:[1]

- Aldehyde (Electrophile): Ready for Wittig olefination, reductive amination, or Grignard addition.[1]
- Alkyl Bromide (Electrophile): Ready for nucleophilic substitution (Sn2) with azides, thiols, or amines (after aldehyde protection).[1]

Visualizing the Workflow

The following diagram illustrates the synthesis pipeline and downstream applications.



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Figure 1: Synthesis and application workflow for **16-Bromohexadecanal**. The aldehyde is a transient intermediate linking the stable alcohol precursor to diverse lipid modifications.

Critical Handling & Safety Protocols

Stability Management[1]

- Oxidation Risk: Long-chain aldehydes oxidize to carboxylic acids (16-bromohexadecanoic acid) upon exposure to air.[1] Always purge headspace with Argon.[1]

- Polymerization: Aldehydes can form trimers (paraformaldehyde-like structures) if stored neat.
[1] Store as a dilute solution in benzene or toluene if immediate use is not possible.[1]

Troubleshooting

Observation	Cause	Solution
Low Yield	Incomplete oxidation or water in reagents.[1]	Ensure DCM is anhydrous; use fresh Oxalyl Chloride.
Carboxylic Acid Impurity	Over-oxidation during workup. [1]	Keep workup cold; minimize exposure to air; do not use KMnO ₄ /Jones reagents.[1]
Product Solidifies/Gums	Polymerization.[1][4]	Use immediately; do not store neat.[1]

References

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- LookChem.CAS 651034-07-0 Entry (**16-Bromohexadecanal**).[1] Available at: [\[Link\]](#)[1]

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